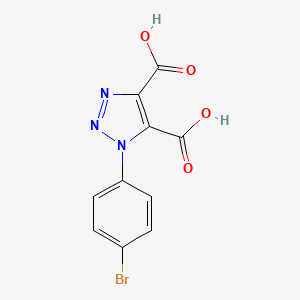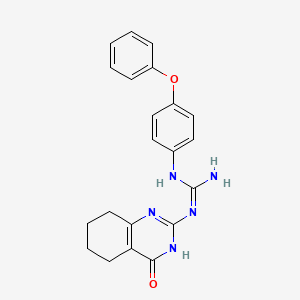![molecular formula C18H23N5O2 B6107135 N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide](/img/structure/B6107135.png)
N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-{[(4,6,7-trimethyl-2-quinazolinyl)amino]methylylidene}dipropanamide, commonly known as TQ, is a chemical compound that has been extensively studied for its potential applications in various fields of science. TQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of TQ is not fully understood, but it has been found to modulate various signaling pathways involved in cell growth and survival. TQ has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. TQ has also been found to activate the Nrf2 pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
TQ has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, including COX-2, iNOS, and MMPs. TQ has also been found to modulate the expression of various genes involved in cell growth and survival. In addition, TQ has been found to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. TQ is also stable and can be easily synthesized in large quantities. However, TQ has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. TQ can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for research on TQ. One area of research is the development of TQ-based drugs for the treatment of cancer and neurological disorders. Another area of research is the elucidation of the mechanism of action of TQ, which could lead to the development of more potent and selective TQ analogs. Additionally, the development of novel synthesis methods for TQ could lead to more efficient and cost-effective production of TQ.
Métodos De Síntesis
The synthesis of TQ involves the reaction of 2,4,6-trimethylbenzaldehyde with 2-aminobenzonitrile in the presence of a catalyst. The resulting product is then reacted with propanediamine to yield TQ. The synthesis method has been optimized to produce high yields of TQ with high purity.
Aplicaciones Científicas De Investigación
TQ has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. TQ has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. TQ has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[N-propanoyl-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-6-15(24)21-18(22-16(25)7-2)23-17-19-12(5)13-8-10(3)11(4)9-14(13)20-17/h8-9H,6-7H2,1-5H3,(H2,19,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEQHQXSGSJTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-6-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6107057.png)
![N-(2-furylmethyl)-2-{3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B6107062.png)
![cyclopentyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6107068.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6107083.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B6107091.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)

![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)

![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6107139.png)
![7-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6107146.png)
![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)
